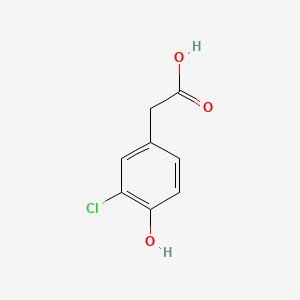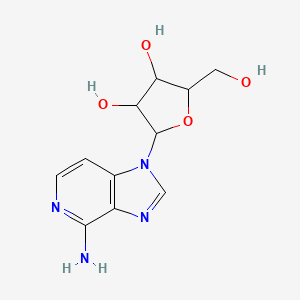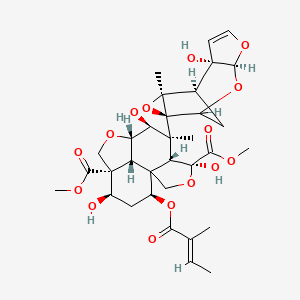
7-Methyl-6-mercaptopurine
Übersicht
Beschreibung
7-Methyl-6-mercaptopurine is a derivative of mercaptopurine, a well-known antineoplastic and immunosuppressive agent. This compound belongs to the thiopurine class of medications, which are analogues of purine bases and interfere with nucleic acid synthesis. It is primarily used in the treatment of certain types of leukemia and autoimmune diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-mercaptopurine typically involves the methylation of 6-mercaptopurine. This can be achieved through various methods, including the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 7-Methyl-6-mercaptopurin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können sie wieder in ihre Thiolform zurückführen.
Substitution: Nukleophile Substitutionsreaktionen können am Schwefelatom stattfinden.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Peroxide unter sauren oder basischen Bedingungen.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nukleophile wie Alkylhalogenide oder Acylchloride.
Hauptprodukte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiol-Derivate.
Substitution: Verschiedene substituierte Purine.
Wissenschaftliche Forschungsanwendungen
7-Methyl-6-mercaptopurin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung von Purinanaloga und deren Reaktivität.
Biologie: Untersucht hinsichtlich seiner Auswirkungen auf den Zellstoffwechsel und die DNA-Synthese.
Medizin: Erforscht hinsichtlich seines Potenzials zur Behandlung von Leukämie und Autoimmunerkrankungen.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika und als Referenzstandard in der analytischen Chemie verwendet .
5. Wirkmechanismus
Der Wirkmechanismus von 7-Methyl-6-mercaptopurin beinhaltet seine Einlagerung in DNA und RNA, was zur Störung der Nukleinsäuresynthese führt. Es konkurriert mit Hypoxanthin und Guanin um das Enzym Hypoxanthin-Guanin-Phosphoribosyltransferase (HGPRTase) und wird in Thioinosinsäure (TIMP) umgewandelt. TIMP hemmt mehrere Reaktionen, die an Inosinsäure (IMP) beteiligt sind, einschließlich der Umwandlung von IMP in Xanthylsäure (XMP) und Adenylsäure (AMP). Diese Hemmung stört die DNA- und RNA-Synthese, was zum Zelltod führt, insbesondere in schnell proliferierenden Zellen .
Ähnliche Verbindungen:
6-Mercaptopurin: Die Stammverbindung, die in der Chemotherapie weit verbreitet ist.
Azathioprin: Ein Prodrug, das im Körper zu 6-Mercaptopurin umgewandelt wird.
Thioguanin: Ein weiteres Thiopurin, das zur Behandlung von Leukämie eingesetzt wird .
Einzigartigkeit: 7-Methyl-6-mercaptopurin ist einzigartig aufgrund seiner spezifischen Methylierung, die seine Pharmakokinetik und Pharmakodynamik im Vergleich zu seiner Stammverbindung 6-Mercaptopurin verändern kann. Diese Modifikation kann möglicherweise Nebenwirkungen reduzieren und die therapeutische Wirksamkeit verbessern .
Wirkmechanismus
The mechanism of action of 7-Methyl-6-mercaptopurine involves its incorporation into DNA and RNA, leading to the disruption of nucleic acid synthesis. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to thioinosinic acid (TIMP). TIMP inhibits several reactions involving inosinic acid (IMP), including the conversion of IMP to xanthylic acid (XMP) and adenylic acid (AMP). This inhibition disrupts DNA and RNA synthesis, leading to cell death, particularly in rapidly proliferating cells .
Vergleich Mit ähnlichen Verbindungen
6-Mercaptopurine: The parent compound, widely used in chemotherapy.
Azathioprine: A prodrug that is converted to 6-mercaptopurine in the body.
Thioguanine: Another thiopurine used in the treatment of leukemia .
Uniqueness: 7-Methyl-6-mercaptopurine is unique due to its specific methylation, which can alter its pharmacokinetics and pharmacodynamics compared to its parent compound, 6-mercaptopurine. This modification can potentially reduce side effects and improve therapeutic efficacy .
Eigenschaften
IUPAC Name |
7-methyl-3H-purine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGNWVFKAYFTRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=S)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186890 | |
| Record name | 6H-Purine-6-thione, 1,7-dihydro-7-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3324-79-6 | |
| Record name | 7-Methyl-6-mercaptopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003324796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methyl-6-mercaptopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6H-Purine-6-thione, 1,7-dihydro-7-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-METHYL-6-THIOPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS1F7J7WCN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1664117.png)












